Product packaging for 6-bromo-3-(chloromethyl)-1,2-benzoxazole(Cat. No.:CAS No. 1824096-85-6)

6-bromo-3-(chloromethyl)-1,2-benzoxazole

Cat. No.: B6253359
CAS No.: 1824096-85-6
M. Wt: 246.5
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Description

6-Bromo-3-(chloromethyl)-1,2-benzoxazole (CAS 1824096-85-6) is a high-value benzoxazole derivative supplied for research and development purposes. This compound is characterized by its molecular formula of C8H5BrClNO and a molecular weight of 246.49 g/mol . Its structure features both a bromo and a chloromethyl substituent on the benzoxazole core, making it a versatile and reactive intermediate in organic synthesis . Benzoxazole derivatives are prominent scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities . This compound serves as a crucial building block for the synthesis of novel chemical entities, particularly in the development of potential therapeutic agents. Research indicates that structurally similar benzoxazole analogues demonstrate significant in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity . Furthermore, specific benzoxazole derivatives have shown promising anticancer activity in assays against human colorectal carcinoma (HCT116) cell lines, highlighting the potential of this chemical class in oncology research . The reactive chloromethyl group allows for further functionalization, enabling researchers to create diverse libraries of compounds for biological screening in drug discovery programs . Please Note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

1824096-85-6

Molecular Formula

C8H5BrClNO

Molecular Weight

246.5

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 3 Chloromethyl 1,2 Benzoxazole and Its Precursors

Retrosynthetic Analysis of the 6-bromo-3-(chloromethyl)-1,2-benzoxazole Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, the analysis reveals several viable disconnection points.

The most intuitive disconnections involve the principal functional groups. The carbon-chlorine bond of the chloromethyl moiety can be disconnected, leading to the precursor 6-bromo-3-(hydroxymethyl)-1,2-benzoxazole . This precursor, in turn, can be derived from the corresponding carboxylic acid or aldehyde. Alternatively, a more direct route involves the disconnection of a C-H bond at the methyl group of 6-bromo-3-methyl-1,2-benzoxazole , which would be a precursor for direct chlorination.

A more fundamental disconnection breaks the N-O bond within the 1,2-benzoxazole ring. This approach leads back to an open-chain precursor, typically an ortho-hydroxyaryl ketoxime. For the target molecule, this precursor would be the oxime of (5-bromo-2-hydroxyphenyl)(chloromethyl)ketone .

Finally, the carbon-bromine bond on the benzene (B151609) ring can be considered. This disconnection leads to 3-(chloromethyl)-1,2-benzoxazole . However, achieving regioselective bromination at the C6 position on the pre-formed benzoxazole (B165842) ring can be challenging and may lead to isomeric mixtures. Therefore, a more convergent strategy involves incorporating the bromine atom at the outset, starting from a brominated phenolic raw material. The most common and controlled strategy commences with a precursor like 5-bromo-2-hydroxyacetophenone , which already contains the correct substitution pattern on the aromatic ring.

Synthesis of the 6-Brominated 1,2-Benzoxazole Core

The construction of the bicyclic 1,2-benzoxazole core is a critical phase of the synthesis, with methodologies focusing on either building the ring system first and then brominating, or using an already brominated precursor for the cyclization reaction.

Cyclization Reactions for 1,2-Benzoxazole Ring Formation

The formation of the 1,2-benzoxazole (also known as benzisoxazole) ring is most effectively achieved through the cyclization of ortho-hydroxyaryl oximes. nih.gov This strategy offers high yields and good control over the final structure. A common pathway begins with a substituted 2-hydroxyacetophenone (B1195853).

A representative reaction sequence is outlined below:

Oximation : A 2-hydroxyacetophenone derivative is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as pyridine (B92270) or sodium acetate, to form the corresponding ketoxime. nih.gov

Cyclization : The resulting oxime undergoes intramolecular cyclization to form the 1,2-benzoxazole ring. This step can be promoted by various reagents. For instance, treatment of an o-hydroxyphenylketoxime with thionyl chloride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) can yield the target benzoxazole. nih.gov Another established method is the intramolecular Mitsunobu reaction of 2-hydroxyaryl ketoximes. bohrium.com

To synthesize the 6-brominated core, the logical starting material is 4-bromo-2-hydroxyacetophenone. The bromine atom is thus incorporated into the structure from the beginning, ensuring the correct regiochemistry. Alternative methods include the cyclization of suitably functionalized precursors such as tertiary amides with 2-aminophenols, which can tolerate halogen substituents like bromine. nih.gov

Regioselective Bromination Strategies at the C6 Position

While using a pre-brominated starting material is often preferred for regiochemical control, methods for the direct bromination of the 1,2-benzoxazole ring have also been explored. The electron-rich benzene portion of the heterocycle is susceptible to electrophilic aromatic substitution.

Direct bromination can be achieved using standard brominating agents like N-bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) or acetic acid. researchgate.net However, the electronic nature of the benzoxazole ring system can direct substitution to multiple positions, potentially yielding a mixture of isomers. For related benz-fused heterocycles, electrophilic substitution often occurs at the 6-position. researchgate.net

A more advanced and highly regioselective technique is directed ortho-metalation. This involves treating the substrate with a strong base like lithium diisopropylamide (LDA) to deprotonate a specific position, followed by quenching with an electrophilic bromine source. This method allows for precise control over the position of bromination, and similar strategies have been successfully applied to oxazole (B20620) systems to produce specific bromo-isomers on a large scale. researchgate.net

Table 1: Comparison of Bromination Strategies

Strategy Reagents/Conditions Advantages Disadvantages
Precursor Bromination Start with 4-bromo-2-hydroxyacetophenone Excellent regiocontrol Requires synthesis or purchase of specific starting material
Direct Electrophilic Bromination 1,2-Benzoxazole + NBS/Br₂ Simple, one-step process Can lead to mixtures of isomers (e.g., 4-bromo, 6-bromo)

Introduction of the 3-(Chloromethyl) Moiety

The final key step is the installation of the reactive chloromethyl group at the C3 position of the 6-bromo-1,2-benzoxazole core. This can be accomplished through direct modification of a C3-methyl group or via a multi-step functional group interconversion.

Direct Chloromethylation Approaches at C3

If the synthesis begins with 6-bromo-3-methyl-1,2-benzoxazole, the methyl group can be directly converted to a chloromethyl group. A standard method for this transformation is free-radical halogenation. This reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide and uses a halogenating agent such as N-chlorosuccinimide (NCS). This approach is effective for the chlorination of benzylic positions, and the C3-methyl group of a benzoxazole is analogous in reactivity. rsc.org

Another direct method involves the reaction of a 3-methyl-1,2-benzoxazole with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a base like triethylamine. researchgate.netmdpi.com

Multi-step Syntheses via Hydroxymethylation and Subsequent Chlorination

An alternative and highly controllable route involves the synthesis of a 6-bromo-3-(hydroxymethyl)-1,2-benzoxazole intermediate, followed by chlorination.

Hydroxymethylation : The 3-(hydroxymethyl) precursor can be prepared by the reduction of the corresponding 3-carboxy or 3-formyl-1,2-benzoxazole derivative.

Chlorination : The hydroxyl group of the 3-(hydroxymethyl) intermediate is then displaced by a chlorine atom. This is a classic alcohol-to-alkyl halide conversion. Standard reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), which typically provide the chlorinated product in high yield with the formation of gaseous byproducts.

This two-step approach offers advantages in purification and handling compared to free-radical reactions, which can sometimes be less selective.

Table 2: Methods for Introducing the 3-(Chloromethyl) Group

Method Precursor Reagents/Conditions Key Features
Direct Radical Chlorination 6-Bromo-3-methyl-1,2-benzoxazole NCS, Benzoyl Peroxide Single-step conversion of a methyl group.
Hydroxymethylation & Chlorination 6-Bromo-3-(hydroxymethyl)-1,2-benzoxazole SOCl₂ or POCl₃ Two-step, controllable process via an alcohol intermediate.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of the conversion of 6-bromo-3-methyl-1,2-benzoxazole to its chloromethyl derivative is highly dependent on the precise control of reaction parameters. Optimizing these conditions is crucial for minimizing side-product formation—such as the dichlorinated species, 6-bromo-3-(dichloromethyl)-1,2-benzoxazole—and maximizing the yield of the desired monosubstituted product.

Key parameters for optimization include the choice of chlorinating agent, the type and concentration of the radical initiator, reaction temperature, and duration. N-chlorosuccinimide (NCS) is often preferred over gaseous chlorine due to its ease of handling and greater selectivity for benzylic positions.

Studies on analogous systems, such as the chlorination of methylbenzoates, have shown that while different initiators (UV light, BPO, AIBN) can significantly impact the reaction rate, they may not substantially alter the product distribution. researchgate.net The reaction rate typically follows the order: UV > BPO > AIBN. researchgate.net The stoichiometry of the chlorinating agent is a critical factor; using a slight excess can drive the reaction to completion, but a large excess will increase the formation of di- and tri-chlorinated impurities. The reaction temperature is also a delicate balance; it must be high enough to ensure efficient radical initiation and propagation but low enough to prevent unwanted side reactions or degradation of the benzoxazole ring.

Below is a data table illustrating the impact of various conditions on the free-radical chlorination step, based on established principles from related syntheses. google.comresearchgate.net

Table 1: Optimization of Chlorination Conditions

Parameter Variation Observation Impact on Yield/Purity
Chlorinating Agent 1.0-1.2 eq. NCS Optimal for monosubstitution High yield of desired product.
>1.5 eq. NCS Increased formation of dichlorinated byproduct Decreased purity.
Initiator Benzoyl Peroxide (BPO) Effective initiation at reflux temperatures Good reaction rate and yield.
AIBN Lower decomposition temperature, slower rate May require longer reaction times.
UV Light (315-400 nm) Fastest reaction rate Requires specialized equipment; potential for over-chlorination if not controlled.
Temperature 60-80 °C Optimal for radical propagation without degradation Maximizes yield and minimizes byproducts.
>90 °C Potential for ring degradation or side reactions Reduced yield and purity.
Solvent Carbon Tetrachloride (CCl₄) Inert, traditional solvent for radical reactions Good results but environmental and safety concerns.

Purification and Isolation Methodologies for Analytical and Synthetic Research

The isolation and purification of this compound from the reaction mixture is essential to obtain a product of suitable quality for subsequent synthetic applications and analytical characterization. The purification strategy typically involves a multi-step approach, beginning with a crude workup followed by more refined techniques like chromatography and recrystallization.

The initial workup after the chlorination reaction often involves filtering the reaction mixture to remove the succinimide (B58015) byproduct (if NCS is used). The filtrate is then typically washed with an aqueous solution of a mild reducing agent, such as sodium bisulfite, to quench any remaining chlorinating agent, followed by a wash with water and brine to remove water-soluble impurities. nih.gov The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. google.com

For achieving high purity, the crude product is subjected to further purification. Flash column chromatography over silica (B1680970) gel is a common and effective method. acs.org A solvent system with a gradient of polarity, such as a mixture of petroleum ether and ethyl acetate, is used to separate the desired product from unreacted starting material and over-chlorinated byproducts. acs.org

Recrystallization is another powerful technique for obtaining a highly crystalline and pure final product. The choice of solvent is critical. A mixed solvent system is often employed, where the crude compound is dissolved in a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature, and then a poor solvent or "anti-solvent" (e.g., heptane, hexane) is added to induce crystallization as the solution cools. google.comwipo.int In some patented procedures for related benzoxazoles, the use of a clarifying agent like activated charcoal during the dissolution phase helps remove colored impurities and fine particulates before crystallization. google.com

The following table summarizes the common methodologies used for the purification and isolation of halogenated benzoxazole derivatives.

Table 2: Purification and Isolation Methodologies

Method Reagents/Solvents Purpose Purity Level
Aqueous Workup Water, Sodium Bisulfite, Brine Removal of inorganic salts, unreacted reagents, and water-soluble byproducts Crude
Drying Anhydrous MgSO₄ or Na₂SO₄ Removal of residual water from the organic phase Crude
Flash Chromatography Silica Gel, Ethyl Acetate/Petroleum Ether Separation of product from starting material and byproducts based on polarity Intermediate to High
Recrystallization Acetone/Acetonitrile and Heptane; Methanol; Ethanol Final purification to obtain high-purity crystalline solid High to Analytical

| Decolorization | Activated Charcoal in Ethyl Acetate | Removal of colored impurities prior to crystallization | Enhanced Purity |

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Chloromethyl 1,2 Benzoxazole

Reactivity of the 3-(Chloromethyl) Group

The 3-(chloromethyl) group is the principal locus of reactivity in the molecule, serving as a versatile handle for the synthesis of a wide array of derivatives. Its reactivity is central to its role as a key intermediate in the preparation of more complex molecules. The analogous 3-(bromomethyl)-1,2-benzisoxazole (B15218) is noted to be highly reactive due to the labile bromine atom, enabling its use in numerous alkylation reactions. Similarly, the 3-chloromethyl group in related 1,2-benzisoxazole (B1199462) systems is described as "functionally active," highlighting its utility as a precursor for diverse 3,5-disubstituted derivatives. nih.gov

Nucleophilic substitution is the most prominent reaction pathway for 6-bromo-3-(chloromethyl)-1,2-benzoxazole. The reaction involves the displacement of the chloride ion by a nucleophile. The mechanism of this substitution can proceed via either a bimolecular (SN2) or a unimolecular (SN1) pathway, depending on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.

The SN2 pathway involves a direct, backside attack on the electrophilic methylene (B1212753) carbon by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. This pathway is favored by strong, unhindered nucleophiles and aprotic polar solvents.

Alternatively, the SN1 pathway involves the initial, rate-determining departure of the chloride leaving group to form a resonance-stabilized carbocation intermediate. This benzylic-type cation is stabilized by the delocalization of the positive charge into the benzoxazole (B165842) ring system. This pathway is favored by polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate, and by weaker or more sterically hindered nucleophiles.

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), is an expected and synthetically useful transformation for producing the corresponding ethers and esters, respectively. While specific literature detailing these reactions on this exact bromo-substituted compound is scarce, the reactivity is well-established for analogous benzylic halides and related heterocyclic systems. For example, the reaction with an alkoxide, like sodium ethoxide, would proceed via nucleophilic substitution to yield 6-bromo-3-(ethoxymethyl)-1,2-benzoxazole. Similarly, reaction with a carboxylate salt, such as sodium acetate, would produce the corresponding ester, (6-bromo-1,2-benzoxazol-3-yl)methyl acetate. These reactions are typically performed in a polar solvent, with the choice of solvent potentially influencing the reaction mechanism.

Table 1: Representative Reaction with an Oxygen Nucleophile

ReactantNucleophileProductReaction Type
This compoundSodium Ethoxide6-bromo-3-(ethoxymethyl)-1,2-benzoxazoleNucleophilic Substitution

The displacement of the chloride by nitrogen nucleophiles is a well-documented pathway for creating C-N bonds and synthesizing various amine derivatives. Studies on related 3-chloro-1,2-benzisoxazoles demonstrate efficient microwave-promoted nucleophilic aromatic substitution with various amines, affording 3-amino-substituted 1,2-benzisoxazoles in good to high yields. nih.gov This indicates that primary and secondary amines can readily react with this compound to form the corresponding secondary and tertiary amines, respectively. These reactions are foundational for building more complex molecules, including those with potential biological activity. chim.it Another important nitrogen nucleophile is the azide (B81097) ion (N₃⁻), which can be used to introduce an azidomethyl group, a versatile functional group that can be further transformed, for example, via reduction to a primary amine or through cycloaddition reactions.

Table 2: Representative Reaction with a Nitrogen Nucleophile

ReactantNucleophileProductReaction TypeReference
3-chloro-1,2-benzisoxazoleVarious Amines3-amino-1,2-benzisoxazolesNucleophilic Substitution nih.gov

The formation of carbon-carbon bonds via nucleophilic substitution at the 3-(chloromethyl) position is a key method for extending the carbon skeleton. While specific examples involving this compound are not prevalent in the literature, reactions with carbon nucleophiles like Grignard reagents (RMgX) and enolates are mechanistically plausible.

A reaction with a Grignard reagent, such as phenylmagnesium bromide, would be expected to yield the 3-benzyl derivative, 6-bromo-3-benzyl-1,2-benzoxazole. However, such reactions can be complex, as Grignard reagents can also attack the heterocyclic ring itself under certain conditions. rsc.org

Soft carbon nucleophiles, such as the enolate derived from diethyl malonate, are excellent candidates for this substitution. In the presence of a suitable base like sodium ethoxide, diethyl malonate forms a nucleophilic enolate that can attack the chloromethyl group to displace the chloride. This would result in the formation of diethyl 2-((6-bromo-1,2-benzoxazol-3-yl)methyl)malonate, a compound that can be further elaborated through decarboxylation or other modifications of the malonate group.

Table 3: Representative Reaction with a Carbon Nucleophile

ReactantNucleophileProductReaction Type
This compoundDiethyl malonate enolateDiethyl 2-((6-bromo-1,2-benzoxazol-3-yl)methyl)malonateNucleophilic Substitution

Sulfur nucleophiles are highly effective for substitution reactions with the 3-(chloromethyl) group due to their soft nature and high nucleophilicity. The reaction of the analogous 3-(bromomethyl)-1,2-benzisoxazole with sodium bisulfite to form a key intermediate for the synthesis of Zonisamide, an anticonvulsant drug, is a well-established industrial process. nih.gov This reaction demonstrates the facile displacement of the halide by a sulfur-based nucleophile. nih.gov Similarly, thiols (RSH) and their corresponding thiolates (RS⁻) readily react to form thioethers. These reactions are crucial for the synthesis of various sulfur-containing heterocyclic compounds.

Table 4: Documented Reaction of an Analogous Compound with a Sulfur Nucleophile

ReactantNucleophileProductReaction TypeReference
3-(bromomethyl)-1,2-benzisoxazoleSodium Bisulfite1,2-benzisoxazole-3-methanesulfonic acid sodium saltNucleophilic Substitution nih.gov

In addition to substitution, the 3-(chloromethyl) group can theoretically undergo elimination reactions, although this pathway appears to be less common than nucleophilic substitution for this class of compounds. An elimination reaction, typically favored by strong, sterically hindered bases (e.g., potassium tert-butoxide), would involve the abstraction of a proton from the methylene group and the concurrent expulsion of the chloride ion. This would result in the formation of an exocyclic double bond, yielding 6-bromo-3-methylene-1,2-benzoxazole. However, the available literature predominantly focuses on the synthetic utility of the 3-(chloromethyl) group in substitution reactions, and specific examples of such elimination pathways are not widely reported. The propensity for substitution over elimination is likely due to the high reactivity of the primary benzylic-like halide center towards nucleophilic attack.

Radical Reactions Involving the Chloromethyl Unit

While specific studies on radical reactions involving the chloromethyl group of this compound are not extensively documented in the literature, the reactivity of similar benzylic halides suggests that it can participate in such transformations. The chloromethyl group is analogous to a benzylic chloride, and as such, can undergo homolytic cleavage of the C-Cl bond to form a stabilized benzylic radical.

One common method for initiating such reactions is the use of a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a bromine source such as N-bromosuccinimide (NBS), which is a known route for the synthesis of 3-(bromomethyl)-1,2-benzisoxazole. This suggests that the chloromethyl group could similarly be a precursor to radical intermediates. These radicals can then participate in various reactions, including atom transfer radical cyclization (ATRC) if a suitable radical acceptor is present within the molecule or in an intermolecular reaction.

For instance, a hypothetical radical cyclization could be envisioned where the initially formed radical at the chloromethyl position adds to an appropriately positioned unsaturated bond, leading to the formation of a new ring system. The success of such a reaction would be dependent on the specific reaction conditions and the nature of the radical acceptor.

Rearrangement Pathways Initiated by the Chloromethyl Group

The chloromethyl group on the 1,2-benzisoxazole ring can potentially initiate rearrangement reactions, although specific examples for this compound are not prevalent in the literature. One potential rearrangement is the Boulton-Katritzky rearrangement, a known process for isoxazole (B147169) systems. beilstein-journals.orgnih.gov This rearrangement typically involves the recyclization of a heterocyclic system containing an N-O bond. While often observed with hydrazones of isoxazole aldehydes, the underlying principle of ring transformation could potentially be triggered by reactions involving the chloromethyl group. beilstein-journals.orgnih.gov

Another possibility is a rearrangement following a nucleophilic substitution at the chloromethyl position. For example, reaction with a nucleophile could lead to an intermediate that undergoes subsequent ring opening and re-closure to form a different heterocyclic scaffold. The thermal rearrangement of 3-benzoyl-2,1-benzisoxazole to 2-phenyl-4H-3,1-benzoxazone demonstrates the susceptibility of the benzisoxazole ring to rearrangement under certain conditions. rsc.org

Reactivity of the C6-Bromo Substituent

The bromo substituent at the C6 position of the benzoxazole ring is a key site for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, typically catalyzed by a palladium complex. nih.gov The bromo substituent at the C6 position of this compound makes it a suitable substrate for this reaction. This reaction is known to be tolerant of a wide range of functional groups, including the benzoxazole motif.

The general reaction involves the coupling of the aryl bromide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-6-bromobenzothiazolePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O95Moderate
24-Bromo-6H-1,2-oxazinePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene8082
3Aryl BromideArylboronic AcidPd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRTHigh
4Benzyl HalideArylboronic AcidPdCl₂(PPh₃)₂-K₂CO₃DMF/H₂OMWGood

Data is illustrative and based on similar reactions reported in the literature. nih.govnih.govorganic-chemistry.orgresearchgate.net

Sonogashira Coupling for C-C Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. The C6-bromo position of this compound can be functionalized through this method to introduce an alkynyl group.

The reaction is generally carried out under mild conditions and is compatible with a variety of functional groups. The choice of palladium source, ligand, copper salt, and amine base can influence the reaction efficiency.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10072-96
24-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTolueneRTGood
3Aryl HalideTerminal AlkynePd(PPh₃)₄CuIEt₃NTHFRT-
4α-Bromo carboxamideTerminal AlkynePd(OAc)₂-K₂CO₃Toluene100-

Data is illustrative and based on similar reactions reported in the literature. nih.govscirp.orgamazonaws.comrsc.org

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction provides a versatile route to synthesize aryl amines from the C6-bromo position of this compound.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product. wikipedia.org A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate this transformation with a broad range of amines.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAminePd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Aryl HalidePrimary/Secondary AminePd(OAc)₂BINAP/DPPFNaOt-BuToluene-High
2Aryl HalideAminePd₂(dba)₃XantPhosDBUToluene/DMF100-
3Aryl HalideAminePd(OAc)₂-LiHMDSTHF/Toluene-Good
4Aryl HalideAmine"XantPhos Pd G3" (5)XantPhosDBUMeCN/PhMe140-

Data is illustrative and based on similar reactions reported in the literature. amazonaws.comwikipedia.orglibretexts.orgchemrxiv.org

Directed Ortho-Metallation (DoM) and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful synthetic strategy that allows for the selective functionalization of the position ortho to a directing group on an aromatic ring. wikipedia.org In this process, an organolithium reagent, such as n-butyllithium, interacts with a heteroatom-containing directing metalation group (DMG), leading to deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a highly reactive aryllithium intermediate that can then react with various electrophiles. wikipedia.org

While specific studies on the DoM of this compound are not extensively documented, the principles of DoM can be applied to predict its behavior. The oxygen and nitrogen atoms within the 1,2-benzoxazole ring system could potentially act as directing groups. However, the reactivity of the chloromethyl group and the potential for halogen-metal exchange at the bromine-substituted position introduce competitive reaction pathways that must be considered.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a common and efficient method for the formation of organometallic reagents. nih.govtcnj.edu This reaction typically involves the treatment of an aryl or vinyl halide with an organolithium or Grignard reagent, resulting in the exchange of the halogen atom for the metal. tcnj.edu

For this compound, the bromine atom at the 6-position is susceptible to halogen-metal exchange. Reaction with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures would likely lead to the formation of the corresponding 6-lithio-1,2-benzoxazole derivative. tcnj.edu This organolithium intermediate is a potent nucleophile and can be trapped with a variety of electrophiles to introduce new functional groups at the 6-position. The success of this reaction is often dependent on carefully controlled conditions to avoid side reactions, such as attack at the chloromethyl group or the 1,2-benzoxazole ring itself. nih.gov

Reactivity of the 1,2-Benzoxazole Ring System

The 1,2-benzoxazole ring system, also known as benzisoxazole, possesses its own unique reactivity, influenced by the fusion of the aromatic benzene (B151609) ring and the five-membered isoxazole ring. wikipedia.orgrsc.org

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene portion of the 1,2-benzoxazole ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused oxazole (B20620) ring and any existing substituents. The oxazole ring generally acts as a deactivating group with a directing effect that can be complex. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edumasterorganicchemistry.com For this compound, the bromine atom is a deactivating but ortho-, para-directing group, while the influence of the fused oxazole ring and the chloromethyl group would also need to be considered to predict the regioselectivity of further substitution.

Ring-Opening and Rearrangement Pathways of the Heterocycle

The 1,2-benzoxazole ring can be susceptible to ring-opening under certain conditions. For instance, some benzoxazole derivatives have been shown to undergo ring-opening and rearrangement cascades in the presence of catalysts and specific reactants. rsc.org A study demonstrated that benzoxazoles can react with propargyl alcohols in a yttrium-catalyzed formal [4+2] cyclization, which involves a ring-opening and subsequent ring-closure process to form 1,4-benzoxazine scaffolds. rsc.org Another example involves the reaction of benzoxazoles with secondary amines, leading to ring opening, followed by an iron-catalyzed oxidative cyclization to produce 2-aminobenzoxazoles. rsc.org These pathways highlight the potential for transforming the core heterocyclic structure of this compound into other valuable heterocyclic systems.

Oxidative and Reductive Transformations of the Core Structure

The 1,2-benzoxazole core can be subjected to oxidative and reductive transformations. Reductive cleavage of the N-O bond is a known reaction for isoxazoles and can lead to various products depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation can lead to the formation of o-hydroxyaryl ketones or related compounds.

Oxidative reactions can also occur. For instance, elemental sulfur has been used as an oxidant in the synthesis of 2-alkylbenzoxazoles from o-aminophenols and ketones. organic-chemistry.org While specific oxidative or reductive studies on this compound are not detailed in the provided context, the general reactivity patterns of the benzoxazole ring suggest that such transformations are plausible.

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic investigations provide fundamental insights into the "how" and "why" of chemical reactions. For a molecule like this compound, such studies would focus on the transformations of its most reactive functional group, the chloromethyl moiety.

Principles of Kinetic Analysis

Kinetic studies measure the rate of a reaction, providing information about the reaction mechanism and the transition state. A key transformation for this compound is the nucleophilic substitution of the chloride atom. The rate of this substitution can be followed using techniques like chromatography (HPLC, GC) or spectroscopy by monitoring the disappearance of the reactant or the appearance of the product over time.

The data obtained would be used to determine the rate law and the rate constant (k). Furthermore, conducting the reaction at various temperatures allows for the calculation of the activation energy (Ea) using the Arrhenius equation. A higher activation energy implies a greater energy barrier for the reaction to overcome. The electron-withdrawing nature of the benzoxazole ring and the bromo substituent would influence the stability of the transition state, and thus, the activation energy.

To illustrate how such data would be presented, the following table shows hypothetical kinetic data for the substitution of the chloromethyl group by a generic nucleophile (Nu⁻).

Table 1: Illustrative Kinetic Data for a Hypothetical Nucleophilic Substitution Reaction

This table is for illustrative purposes only, representing typical data from a kinetic study, as specific experimental values for this compound are not available in the reviewed literature.

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
2981.5 x 10⁻⁴75
3084.2 x 10⁻⁴75
3181.1 x 10⁻³75

Thermodynamic Feasibility

Thermodynamic studies determine the energy changes that occur during a reaction, indicating its spontaneity and the position of equilibrium. The key parameters are:

Enthalpy Change (ΔH): Represents the heat absorbed or released during the reaction. A negative ΔH (exothermic) is generally favorable.

Entropy Change (ΔS): Measures the change in disorder. Reactions that produce more molecules or result in greater freedom of motion typically have a positive ΔS.

Gibbs Free Energy Change (ΔG): Combines enthalpy and entropy (ΔG = ΔH - TΔS) to determine the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous, product-favored reaction.

For the derivatization of this compound, these values would dictate the reaction's feasibility and potential yield at equilibrium. While experimental calorimetric data is absent, computational chemistry methods, such as Density Functional Theory (DFT), are often employed to predict these thermodynamic properties. nih.gov

The following table provides a hypothetical example of thermodynamic data for a substitution reaction.

Table 2: Illustrative Thermodynamic Parameters for a Hypothetical Nucleophilic Substitution Reaction

This table is for illustrative purposes only, as specific experimental values for this compound are not available in the reviewed literature.

ParameterValueImplication
Enthalpy (ΔH)-50 kJ/molThe reaction is exothermic and releases heat.
Entropy (ΔS)+20 J/(mol·K)The reaction leads to a slight increase in disorder.
Gibbs Free Energy (ΔG) at 298 K-56 kJ/molThe reaction is spontaneous and product-favored at room temperature.

Computational and Theoretical Investigations of 6 Bromo 3 Chloromethyl 1,2 Benzoxazole and Its Analogues

Electronic Structure Characterization Using Quantum Chemical Methods

Quantum chemical methods are fundamental to exploring the electronic nature of molecules. These computational techniques allow for the detailed examination of electron distribution, orbital energies, and electrostatic properties, which collectively govern the chemical behavior of a compound.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and ground state properties of organic molecules, including benzoxazole (B165842) derivatives. researchgate.netnih.gov DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to optimize the molecular geometry and determine key structural parameters. researchgate.net For benzisoxazole analogues, these calculations provide data on bond lengths, bond angles, and dihedral angles, which have shown good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms in the molecule. For instance, in related structures like 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole, the benzoisoxazole ring is found to be nearly planar. nih.govresearchgate.net DFT calculations also yield important energetic information, such as total energies and zero-point vibrational energies, which are essential for assessing the thermodynamic stability of the molecule. researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzoxazole Ring Note: This table presents typical values for a benzoxazole system based on published data for analogous structures. Specific values for 6-bromo-3-(chloromethyl)-1,2-benzoxazole would require dedicated calculations.

ParameterTypical Calculated Value
C-C (aromatic) bond length1.38 - 1.41 Å
C-N bond length1.38 - 1.40 Å
C-O bond length1.36 - 1.38 Å
C-N-O bond angle~105° - 110°
O-C-C bond angle~110° - 115°

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, used to predict the chemical reactivity of a molecule. nih.govrsc.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov For substituted benzoxazole compounds, HOMO-LUMO gaps have been observed in the range of 0.63 to 3.0 eV. nih.gov The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for Benzoxazole Analogues Note: Values are illustrative and based on data for various substituted benzoxazoles.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Substituted Benzoxazole 1-6.5-1.84.7
Substituted Benzoxazole 2-6.2-2.43.8
Substituted Benzoxazole 3-7.0-1.55.5

The molecular electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interaction patterns. nih.govnih.gov The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (rich in electrons), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For halogenated aromatic compounds like this compound, the ESP surface can reveal the influence of the electron-withdrawing halogen atoms on the charge distribution of the benzoxazole ring system. nih.gov Studies on halogenated benzimidazoles, which are structurally related, have shown that halogenation increases the positive charge of the aromatic part of the molecule. nih.gov This analysis helps identify reactive sites and provides insight into how the molecule might interact with biological targets or other reagents. nih.govnih.gov Charge distribution can also be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

While small, fused ring systems like benzoxazole are relatively rigid, substituents attached to the ring can rotate, leading to different spatial arrangements or conformations. Understanding the conformational preferences and dynamic behavior of this compound is crucial for a complete picture of its chemical properties.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the benzoxazole ring. Computational methods can be used to systematically rotate this bond and calculate the energy at each step, generating a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers between them.

In a crystallographic study of the closely related 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole, the chloromethyl side chain was found to adopt an anticlinal conformation relative to the N-C bond of the isoxazole (B147169) ring, with a specific torsion angle of 121.31°. nih.govresearchgate.net This provides a valuable experimental benchmark for computational explorations of the conformational space of such molecules. The planarity of the benzisoxazole ring itself is also a key structural feature confirmed by these studies. nih.govresearchgate.net

The surrounding environment, particularly the solvent, can significantly influence a molecule's conformation and reactivity. Molecular dynamics (MD) simulations and continuum solvation models are two computational approaches used to investigate these effects. researchgate.netresearchgate.net

MD simulations model the explicit movement of the solute molecule and surrounding solvent molecules over time, providing a dynamic picture of how the solvent affects conformational stability and flexibility. researchgate.netnih.govresearchgate.net These simulations are particularly useful for understanding the behavior of molecules in conditions that mimic a biological environment. mdpi.com

Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally less intensive than explicit solvent simulations and is effective for calculating how different solvents (e.g., toluene, chloroform, DMSO) can alter the energies of different conformers and the electronic properties of the molecule, including the HOMO-LUMO gap. researchgate.net By stabilizing or destabilizing certain conformations or transition states, the solvent can play a critical role in directing the outcome of a chemical reaction. researchgate.net

Reaction Pathway Prediction and Mechanistic Insights via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying key stationary points, including reactants, products, intermediates, and transition states.

Transition State Characterization and Activation Energy Calculations

The thermal behavior of the 1,2-benzisoxazole (B1199462) scaffold, a core structure in the target molecule, has been a subject of theoretical investigation. Studies on the isomerization and decomposition of 1,2-benzisoxazole have revealed that it can isomerize to o-hydroxybenzonitrile. Quantum chemical calculations have been employed to evaluate the potential energy surfaces for this isomerization, identifying multiple intermediates and transition states. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to trace the minimum energy path on the potential energy surface, connecting a transition state to the corresponding reactants and products. This method provides a detailed picture of the geometric and energetic changes that occur as a reaction progresses. scm.com

An IRC calculation starts from the optimized geometry of a transition state and proceeds downhill in both the forward and reverse directions. scm.com The resulting path confirms that the identified transition state indeed connects the intended reactants and products. The energy profile along the IRC provides a more complete understanding of the reaction mechanism than simply knowing the energies of the stationary points.

While specific IRC analyses for reactions involving this compound are not documented in the searched literature, this method is a standard tool for studying reaction mechanisms of heterocyclic compounds. For the isomerization of 1,2-benzisoxazole, an IRC analysis would trace the path from each of the four transition states to the preceding and succeeding intermediates, thus mapping out the entire reaction cascade. chemrxiv.org This would allow for a detailed visualization of the bond-breaking and bond-forming processes involved in the ring-opening and rearrangement of the benzisoxazole core.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational methods are increasingly used to predict the outcome of chemical reactions where multiple products are possible. The prediction of regio- and stereoselectivity is crucial for synthetic planning. For aromatic systems like 1,2-benzisoxazole, electrophilic substitution is a common reaction.

The regioselectivity of electrophilic aromatic substitution can be predicted by calculating the relative stabilities of the possible sigma-complex intermediates using methods like density functional theory. nih.gov The most stable intermediate generally corresponds to the major product formed under kinetic control. This approach has been shown to be effective for predicting the outcome of halogenation and nitration reactions of various heterocyclic substrates. nih.gov

Another approach involves the use of reactivity indices, such as the average local ionization energy, which can qualitatively predict the site of electrophilic attack. nih.gov More advanced, machine learning-based models like RegioML have also been developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orgresearchgate.net These models are trained on large datasets of known reactions and can predict the outcome for new substrates. For this compound, these methods could be applied to predict the position of further electrophilic substitution on the benzene (B151609) ring, considering the directing effects of the bromo and isoxazole substituents.

In the synthesis of substituted benzisoxazoles, such as through the [3+2] cycloaddition of in situ generated nitrile oxides and unsymmetrical arynes, a mixture of regioisomers can be formed. Computational studies can help rationalize the observed product distribution by considering both electronic and steric factors. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Design

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). acs.orgnih.gov These models are valuable tools in drug discovery and materials science for predicting the properties of new, unsynthesized molecules.

While specific QSAR/QSPR studies on this compound were not found, numerous studies on related halogenated heterocyclic compounds demonstrate the utility of this approach. For instance, QSAR models have been developed for the antipsychotic activity of 1,2-benzisoxazole derivatives, identifying key physicochemical properties that correlate with their biological function. acs.org

Similarly, QSAR studies on halogenated benzothiazoles and benzimidazoles have elucidated the effects of substituents on their antiproliferative activity. rsc.org These models often employ descriptors related to topology, atomic mass distribution, polarizability, and van der Waals volumes. For example, a QSAR model for the cytotoxicity of benzazoles against non-tumor cells included BCUT descriptors, which are eigenvalues of a modified connectivity matrix. rsc.org

The following interactive data table illustrates the type of data used in a hypothetical QSAR study of halogenated benzisoxazole analogues, highlighting the descriptors that could be relevant for predicting a particular biological activity.

Table 1: Hypothetical QSAR Data for Halogenated 1,2-Benzisoxazole Analogues

CompoundSubstituent (R)log(1/IC50)Molecular WeightLogPPolarizability
1H4.5119.121.812.3
26-F4.8137.111.912.2
36-Cl5.2153.572.414.1
46-Br5.4198.022.615.2
55-NO24.1164.121.713.5
63-CH2Cl4.9167.592.114.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

QSPR models are used to predict physicochemical properties such as vapor pressure, solubility, and partition coefficients. For example, QSPR models for halogenated methyl-phenyl ethers have been developed using descriptors derived from electrostatic potential calculations, molecular volume, and the energy of the highest occupied molecular orbital (EHOMO). nih.gov Such models could be developed for this compound and its analogues to predict their environmental fate and transport properties.

The following interactive data table presents a hypothetical QSPR model for predicting the n-octanol/water partition coefficient (logKow) of substituted 1,2-benzisoxazoles.

Table 2: Hypothetical QSPR Model for Predicting logKow of Substituted 1,2-Benzisoxazoles

CompoundSubstituentsExperimental logKowPredicted logKowResidual
AH1.801.85-0.05
B6-Br2.602.580.02
C3-CH32.102.15-0.05
D6-Br, 3-CH2Cl3.103.050.05
E5-Cl2.352.40-0.05

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Derivatization Strategies and Analogue Synthesis Based on 6 Bromo 3 Chloromethyl 1,2 Benzoxazole

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

Parallel synthesis and combinatorial chemistry are powerful tools for rapidly generating large libraries of compounds for high-throughput screening. The 6-bromo-3-(chloromethyl)-1,2-benzoxazole core is an excellent scaffold for such approaches due to its dual reactive sites. General methods for creating benzoxazole (B165842) libraries often involve copper-catalyzed cyclizations of ortho-haloanilides or condensation reactions between 2-aminophenols and various functional groups. acs.orgnih.govresearchgate.netresearchgate.net These established methods can be adapted for library generation starting from the pre-formed benzoxazole core.

A typical combinatorial approach would involve a split-pool strategy where a solid support is functionalized with the this compound scaffold. The library is then built out by first diversifying the 3-(chloromethyl) position through reactions with a set of nucleophiles, followed by diversification at the C6-bromo position using a suite of cross-coupling partners. Microwave-assisted synthesis can significantly accelerate these reactions, allowing for the rapid production of a large number of distinct analogues. researchgate.netrsc.org

Table 1: Conceptual Combinatorial Library Synthesis

Step Position Reaction Type Example Reagents Resulting Diversity
1 3-(Chloromethyl) Nucleophilic Substitution Amines, Thiols, Alcohols, Carboxylates Amine, thioether, ether, and ester side chains
2 C6-Bromo Suzuki Coupling Boronic acids/esters Aryl and heteroaryl substituents
3 C6-Bromo Sonogashira Coupling Terminal Alkynes Alkynyl substituents

This two-dimensional diversification strategy allows for the exponential expansion of the chemical space around the core scaffold, creating a rich library for biological or material screening.

Diversification via the 3-(Chloromethyl) Handle

The 3-(chloromethyl) group is a potent electrophilic site, making it a primary handle for introducing structural diversity through nucleophilic substitution reactions. mdpi.com This reactivity is central to the utility of this compound as a synthetic intermediate. The substitution of the chloride, a good leaving group, can be achieved with a wide array of nucleophiles.

For instance, studies on analogous 3-(halomethyl)-1,2-benzisoxazoles have demonstrated successful reactions with various amines and other nucleophiles to produce derivatives with significant biological activity. nih.gov

While reactions with heteroatom nucleophiles are common, the introduction of carbon-based side chains is crucial for building molecular complexity. This can be accomplished by reacting the chloromethyl group with carbon-centered nucleophiles.

Table 2: Reactions for Introducing Carbon-Based Side Chains

Reagent Type Nucleophile Reaction Product Type
Organometallics Grignard Reagents (R-MgX) Nucleophilic Substitution Alkylated side chain
Organometallics Organocuprates (R₂CuLi) Nucleophilic Substitution Alkylated side chain
Cyanides Sodium or Potassium Cyanide (NaCN/KCN) Kolbe Nitrile Synthesis Nitrile-substituted methyl group

These reactions extend the carbon framework of the molecule, providing access to analogues with varied steric and electronic properties. The resulting nitrile or ester functionalities can be further elaborated into other groups, such as carboxylic acids or amines, adding another layer of potential diversification.

The 3-(chloromethyl) handle can also serve as an anchor point for the construction of new, fused heterocyclic rings. This is typically achieved through a reaction with a bifunctional nucleophile, leading to an initial substitution followed by an intramolecular cyclization. This strategy allows for the creation of complex, polycyclic systems. researchgate.net

A general approach involves reacting this compound with a molecule containing two nucleophilic centers, such as an amino-thiol or a diamine. The first nucleophilic attack displaces the chloride, and a subsequent intramolecular reaction forms the new ring. For example, reaction with 2-aminothiophenol (B119425) could yield a benzothiazepine-fused system. The synthesis of related thiazolo[3,2-a]-benzimidazoles has been demonstrated from analogous α-halo ketone precursors. researchgate.net

Table 3: Examples of Fused Ring Synthesis

Bifunctional Nucleophile Intermediate Fused Ring System
2-Aminophenol N-(2-hydroxyphenyl) derivative 1,4-Benzoxazine derivative
o-Phenylenediamine N-(2-aminophenyl) derivative 1,4-Benzodiazepine derivative
Hydrazine Hydrazinyl derivative Pyrazole or Pyridazine derivative

Modifications at the C6-Bromo Position: Expanding Structural Diversity

The bromine atom at the C6 position is a versatile handle for diversification, primarily through palladium- or copper-catalyzed cross-coupling reactions. colby.edu This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups, significantly expanding the structural diversity of the scaffold.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can serve as handles for click chemistry.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups or N-heterocycles.

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Cyantion: Reaction with cyanide sources to introduce a nitrile group.

The successful application of these reactions to bromo-substituted heterocycles is well-documented. researchgate.netacs.org

Table 4: Cross-Coupling Reactions at the C6-Bromo Position

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Introduced Moiety
Suzuki Ar-B(OH)₂ Pd(PPh₃)₄, Na₂CO₃ Aryl (Ar)
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Et₃N Alkynyl (-C≡C-R)
Buchwald-Hartwig R₂NH Pd₂(dba)₃, BINAP, NaOtBu Amino (-NR₂)

Regioselective Functionalization Approaches on the Benzoxazole Ring System

Beyond the two primary reactive handles, the benzoxazole ring itself can be functionalized through regioselective C-H activation. acs.org While the existing substituents at C3 and C6 will influence the electronics and sterics of the ring, directed metalation or palladium-catalyzed C-H functionalization can introduce new groups at specific positions.

Research on the functionalization of the core benzoxazole system has shown that arylation can be directed specifically to the C7 position. mdpi.comfigshare.com This is often achieved through a chelation-assisted mechanism where the nitrogen and oxygen of the oxazole (B20620) ring direct a palladium catalyst to the C7-H bond. While the presence of the C6-bromo group might compete as a reactive site for oxidative addition, specific conditions can favor C-H activation. This allows for the synthesis of derivatives with substitution patterns that are not accessible through classical electrophilic aromatic substitution.

Design and Synthesis of Multi-functional Probes

The orthogonal reactivity of the 3-(chloromethyl) and C6-bromo positions makes this compound an ideal platform for constructing multi-functional chemical probes. These probes can contain multiple moieties, such as a targeting group, a reporter tag (e.g., a fluorophore), and a reactive group for covalent labeling (e.g., a photo-affinity label).

A synthetic strategy for a bifunctional probe could involve two sequential steps:

Functionalization of the C6-position: A Sonogashira coupling could be used to install a terminal alkyne. This alkyne can act as a bioorthogonal handle for attaching a reporter molecule via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

Functionalization of the 3-position: The chloromethyl group could then be substituted with a nucleophile that is part of a targeting ligand, which directs the probe to a specific biological macromolecule.

This modular approach allows for the flexible design and synthesis of sophisticated chemical tools for studying biological systems.

Mechanistic Biological Studies and Molecular Target Engagement of 6 Bromo 3 Chloromethyl 1,2 Benzoxazole Derivatives Non Clinical Focus

Investigations into Molecular Mechanism of Action at the Cellular and Sub-Cellular Level

Understanding the precise molecular targets and pathways through which 6-bromo-3-(chloromethyl)-1,2-benzoxazole derivatives exert their effects is crucial for their development as potential therapeutic agents. Research on analogous compounds suggests several avenues of investigation.

Enzyme Inhibition/Activation Studies in Cell-Free Systems

Studies on related benzisoxazole and benzoxazole (B165842) derivatives have demonstrated their potential to interact with various enzymes. For instance, derivatives of the isomeric 2,1-benzisoxazole have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. One study on a series of 2,1-benzisoxazole derivatives reported potent inhibition of MAO-B, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For example, a p-benzonitrile substituted 2,1-benzisoxazole derivative showed an IC50 value of 0.098 µM for MAO-B. nih.gov While these are not 1,2-benzoxazole derivatives, they highlight the potential for the benzisoxazole scaffold to bind to and inhibit key enzymes.

Furthermore, research on other heterocyclic compounds indicates that the introduction of a chloromethyl group can confer reactivity, potentially leading to covalent inhibition of target enzymes. This is a common strategy in the design of irreversible enzyme inhibitors.

Receptor Binding Assays and Ligand-Target Interactions

Cellular Pathway Modulation: Signal Transduction and Gene Regulation Analysis

Investigations into the broader class of benzoxazoles have revealed their capacity to modulate cellular signaling pathways. For example, some benzoxazole derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov Specifically, a study on 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, which share the 6-bromo substitution pattern, demonstrated significant inhibition of NO generation. researchgate.netnih.gov This suggests that this compound derivatives might also interfere with inflammatory signaling cascades.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, is a powerful tool for identifying novel bioactive molecules without a preconceived target. sciltp.compharmafeatures.com A hit from such a screen with a this compound derivative would necessitate target deconvolution to identify its molecular mechanism. Techniques for target deconvolution include affinity chromatography, activity-based protein profiling, and computational approaches. nih.gov For instance, a study on a naturally occurring 1,2-benzisoxazole (B1199462) with antibacterial activity used metabolic pathway analysis and molecular modeling to implicate chorismate pyruvate-lyase and 4-hydroxybenzoate (B8730719) octaprenyltransferase as potential targets. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis for Biological Interactions

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Modifications to the core scaffold and its substituents can dramatically alter their interactions with biological targets.

Applications of 6 Bromo 3 Chloromethyl 1,2 Benzoxazole and Its Derivatives in Advanced Chemical Research

Utility as Building Blocks for Complex Heterocyclic Synthesis

The 6-bromo-3-(chloromethyl)-1,2-benzoxazole molecule possesses two key reactive sites that enable its use as a versatile scaffold in the synthesis of complex heterocyclic compounds. The 3-(chloromethyl) group is susceptible to nucleophilic substitution, while the 6-bromo substituent can participate in various cross-coupling reactions. This dual reactivity allows for a stepwise and controlled elaboration of the benzoxazole (B165842) core.

The reactive chloromethyl group at the 3-position serves as an electrophilic handle for the introduction of a wide range of functionalities. nih.gov Nucleophiles such as amines, thiols, and alkoxides can readily displace the chloride, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This straightforward functionalization has been employed in the synthesis of various derivatives. For instance, reaction with amines can lead to the formation of 3-(aminomethyl)-1,2-benzoxazoles, a class of compounds with recognized biological potential. nih.gov

The bromine atom at the 6-position of the benzoxazole ring provides a strategic point for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, and other organic fragments, significantly increasing the molecular complexity and diversity of the resulting compounds. The combination of these two reactive centers makes this compound a powerful tool for the divergent synthesis of novel heterocyclic libraries for screening in drug discovery and materials science. organic-chemistry.orgaksci.com

Development of Chemical Probes and Tools for Biological Research

The inherent reactivity of this compound makes it an attractive starting point for the design and synthesis of chemical probes and tools for biological research. The benzoxazole core itself is found in many biologically active compounds, and the attached functional groups allow for its conjugation to other molecules or its use in activity-based profiling. nih.govrsc.org

Fluorescent Labels and Imaging Agents

Affinity Probes and Proteomic Tools

The electrophilic chloromethyl group is a key feature that enables the use of this compound derivatives as affinity probes and proteomic tools. organic-chemistry.org This reactive group can form covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) on proteins. This covalent labeling can be used to identify the protein targets of a particular benzoxazole-based bioactive compound. Furthermore, by incorporating a reporter tag (e.g., biotin (B1667282) or a fluorophore) through modification of the bromo substituent, these molecules can be used for affinity purification and subsequent identification of target proteins by mass spectrometry.

Potential in Materials Science and Polymer Chemistry

The bifunctional nature of this compound also lends itself to applications in materials science and polymer chemistry. The ability to undergo distinct chemical transformations at two different positions on the molecule allows for the creation of functional monomers and ligands for advanced materials. dntb.gov.ua

Monomer Synthesis for Functional Polymers

The this compound can be envisioned as a precursor to novel monomers for the synthesis of functional polymers. For example, the chloromethyl group could be converted to a polymerizable group, such as a vinyl or an acrylate (B77674) moiety, through appropriate chemical reactions. The bromo group could then be used for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. This approach would enable the synthesis of polymers with tailored properties, such as specific thermal or optical characteristics, for a variety of applications. rsc.orgacs.org

Ligands for Metal-Organic Frameworks (MOFs) or Coordination Chemistry

The benzoxazole core, particularly with its nitrogen and oxygen heteroatoms, has the potential to act as a ligand for metal ions. nih.govnih.gov By chemically modifying the this compound scaffold, it is possible to design and synthesize organic linkers for the construction of Metal-Organic Frameworks (MOFs) or other coordination polymers. acs.orgacs.orgrsc.org For example, the bromo and chloromethyl groups could be transformed into coordinating groups like carboxylates or pyridyls. The resulting ligands could then be reacted with metal ions to form porous, crystalline MOFs with potential applications in gas storage, catalysis, and sensing. acs.org

Role in Multi-Component Reactions (MCRs) for Scaffold Diversity Generation

While direct literature examples of this compound as a reactant in MCRs are not extensively documented, its structural features—a reactive chloromethyl group and a versatile bromo substituent—make it a highly promising building block for generating diverse heterocyclic scaffolds. The strategic combination of these functionalities allows for its participation in various MCRs, followed by post-reaction modifications to further expand molecular diversity.

The 3-(chloromethyl) group on the 1,2-benzoxazole ring serves as a key electrophilic component. This reactive handle can be readily targeted by nucleophiles, a fundamental step in many MCRs. For instance, in isocyanide-based MCRs such as the Passerini and Ugi reactions, the electrophilic nature of an aldehyde or ketone is central to the reaction mechanism. wikipedia.orgorganic-chemistry.org Although not a carbonyl compound itself, the electrophilic chloromethyl group of this compound can be envisioned to participate in analogous transformations or be converted into a suitable electrophilic precursor.

Hypothetical Passerini-type Reaction:

A plausible application of this compound in a Passerini-type three-component reaction (P-3CR) could involve its reaction with an isocyanide and a carboxylic acid. organic-chemistry.org In a hypothetical scenario, the reaction would yield an α-acyloxy amide derivative incorporating the 6-bromo-1,2-benzoxazol-3-yl methyl moiety. The diversity of the resulting scaffolds can be systematically expanded by varying the isocyanide and carboxylic acid components.

Isocyanide (R¹-NC) Carboxylic Acid (R²-COOH) Hypothetical Product Structure
tert-Butyl isocyanideAcetic acidN-(tert-butyl)-2-acetoxy-2-(6-bromo-1,2-benzoxazol-3-yl)acetamide
Cyclohexyl isocyanideBenzoic acid2-(6-bromo-1,2-benzoxazol-3-yl)-N-cyclohexyl-2-(benzoyloxy)acetamide
Benzyl isocyanidePropionic acidN-benzyl-2-(6-bromo-1,2-benzoxazol-3-yl)-2-(propionyloxy)acetamide

Table 1: Hypothetical Scaffold Diversity from a Passerini-type Reaction

Ugi-type Reactions for Greater Complexity:

The Ugi four-component reaction (U-4CR) offers even greater potential for generating complex and diverse scaffolds. nih.gov A hypothetical Ugi reaction could involve this compound (or a derivative), an amine, a carboxylic acid, and an isocyanide. The resulting α-acylamino amide products would possess multiple points for further diversification.

Post-MCR Functionalization of the Bromo-Substituent:

A significant advantage of using this compound in MCRs is the presence of the bromine atom on the benzoxazole ring. This halogen provides a valuable handle for post-MCR modifications, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This "MCR-then-coupling" strategy dramatically increases the accessible chemical space from a single MCR. nih.gov

For example, the bromo-substituted products from the hypothetical Passerini or Ugi reactions could be subjected to Suzuki coupling with a variety of boronic acids to introduce new aryl or heteroaryl groups at the 6-position of the benzoxazole ring.

MCR Product (from Passerini) Boronic Acid (R³-B(OH)₂) Hypothetical Cross-Coupled Product
N-cyclohexyl-2-(6-bromo-1,2-benzoxazol-3-yl)-2-(benzoyloxy)acetamidePhenylboronic acid2-(6-phenyl-1,2-benzoxazol-3-yl)-N-cyclohexyl-2-(benzoyloxy)acetamide
N-benzyl-2-(6-bromo-1,2-benzoxazol-3-yl)-2-(propionyloxy)acetamide4-Methoxyphenylboronic acidN-benzyl-2-(6-(4-methoxyphenyl)-1,2-benzoxazol-3-yl)-2-(propionyloxy)acetamide
N-(tert-butyl)-2-acetoxy-2-(6-bromo-1,2-benzoxazol-3-yl)acetamideThiophene-2-boronic acidN-(tert-butyl)-2-acetoxy-2-(6-(thiophen-2-yl)-1,2-benzoxazol-3-yl)acetamide

Table 2: Hypothetical Scaffold Diversity via Post-MCR Suzuki Coupling

The strategic use of this compound in multi-component reactions, coupled with subsequent cross-coupling transformations, represents a powerful approach for the synthesis of novel and diverse chemical libraries. The ability to systematically vary multiple components in the MCR step, followed by the introduction of a wide range of substituents via the bromo handle, provides a robust platform for the exploration of new chemical space and the discovery of new bioactive molecules.

Future Research Directions and Emerging Methodologies in 6 Bromo 3 Chloromethyl 1,2 Benzoxazole Chemistry

The exploration of 6-bromo-3-(chloromethyl)-1,2-benzoxazole and its derivatives is entering a new phase, driven by technological advancements and a growing emphasis on sustainable practices. The future of research in this area is poised to be shaped by the integration of computational tools, green chemistry principles, automation, and sophisticated analytical techniques. These emerging methodologies promise to accelerate the discovery of novel applications and streamline the synthesis of this important chemical scaffold.

Q & A

Basic: What synthetic routes are commonly employed for 6-bromo-3-(chloromethyl)-1,2-benzoxazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves halogenation and cyclization steps. For example, halogenated precursors like 1,3-difluorobenzene and chloromethylating agents are used in multi-step reactions. Key parameters for optimization include:

  • Temperature : Reactions often proceed at 60–100°C to balance yield and side reactions.
  • Catalysts : Palladium-based catalysts (e.g., PdCl₂) improve coupling efficiency in cross-reactions .
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Table 1: Representative Yields Under Varied Conditions

PrecursorCatalystSolventYield (%)Reference
6-Bromo-1,2-benzoxazolePdCl₂DMF82
3-Chloromethyl derivativeNoneTHF55

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Structural validation relies on spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., bromo at C6, chloromethyl at C3). The chloromethyl group shows a characteristic triplet at δ 4.5–5.0 ppm .
  • X-ray Crystallography : Confirms bond angles and dihedral angles. For example, the chloromethyl group creates a dihedral angle of ~70° with the benzoxazole plane, reducing steric hindrance .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 235.97 for [M+H]⁺) verify molecular weight .

Basic: What is the reactivity profile of the chloromethyl group in this compound?

Methodological Answer:
The chloromethyl (-CH₂Cl) group is highly electrophilic, enabling:

  • Nucleophilic Substitution : Reacts with amines, thiols, or alcohols to form secondary derivatives (e.g., -CH₂NH₂).
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Stability Concerns : Hydrolysis in aqueous conditions necessitates anhydrous handling. Stabilizers like molecular sieves are recommended .

Advanced: How can researchers design derivatives of this compound for targeted bioactivity (e.g., anticancer or antibacterial)?

Methodological Answer:
Derivative design focuses on modifying substituents to enhance interactions with biological targets:

  • Benzoxazole Core : Retain the heterocyclic core for π-π stacking with enzyme active sites.
  • Substituent Optimization :
    • Bromine at C6 : Enhances lipophilicity, improving membrane permeability .
    • Chloromethyl at C3 : Acts as a leaving group for covalent binding (e.g., to cysteine residues) .
  • Example : Replacing chloromethyl with piperidinyl groups (as in 3-(piperidin-4-yl) analogs) improved antibacterial activity against S. aureus .

Advanced: How should researchers address contradictions in reported bioactivity data (e.g., variable antibacterial efficacy)?

Methodological Answer:
Contradictions often arise from assay conditions or structural impurities. Mitigation strategies include:

  • Standardized Assays : Use agar well diffusion (for zone inhibition) or MIC determinations with consistent inoculum sizes .
  • Purity Verification : HPLC or LC-MS to confirm >95% purity, as halogenated byproducts (e.g., di-bromo derivatives) may skew results .
  • Structural-Activity Analysis : Compare substituent effects. For example, in one study, only derivatives with electron-withdrawing groups at C6 showed activity .

Advanced: What computational approaches are used to predict the reactivity or binding modes of this compound?

Methodological Answer:

  • DFT Calculations : Model electrophilic sites (e.g., chloromethyl group’s partial charge) and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites .
  • Molecular Docking : Simulate interactions with targets like DNA gyrase (antibacterial) or kinases (anticancer). The benzoxazole ring often docks into hydrophobic pockets .
  • MD Simulations : Assess stability of ligand-protein complexes under physiological conditions (e.g., solvation effects on chloromethyl reactivity) .

Table 2: Key Computational Parameters

MethodSoftwareTarget ProteinBinding Energy (kcal/mol)
DockingAutoDock VinaDNA Gyrase-8.2
DFT (B3LYP/6-31G*)Gaussian 16N/AHOMO: -6.7 eV

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